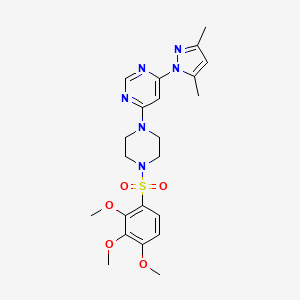

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine features a pyrimidine core substituted with two distinct moieties:

- A sulfonylpiperazine group at the 6-position, linked to a 2,3,4-trimethoxyphenyl ring. The sulfonyl group enhances polarity and solubility, while the trimethoxy substituents may improve lipophilicity and target affinity .

This hybrid structure suggests applications in medicinal chemistry, particularly in kinase inhibition or GPCR modulation, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(2,3,4-trimethoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O5S/c1-15-12-16(2)28(25-15)20-13-19(23-14-24-20)26-8-10-27(11-9-26)34(29,30)18-7-6-17(31-3)21(32-4)22(18)33-5/h6-7,12-14H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAISPKUFKFKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C(=C(C=C4)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 432.56 g/mol. The structure includes a pyrazole ring, a pyrimidine core, and a sulfonyl piperazine moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes:

- Formation of the pyrazole ring through cyclization reactions.

- Coupling with piperazine derivatives.

- Introduction of the trimethoxyphenyl group via sulfonation reactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar pyrazole and piperazine derivatives. For instance:

- Compound E (related structure) demonstrated IC50 values ranging from 80 to 200 nM against various cancer cell lines, including HCT-15 and HeLa cells .

- Structural modifications in similar compounds have been shown to enhance anticancer activity significantly. For example, incorporating electron-donating groups on the aromatic rings has been associated with increased potency .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound E | HCT-15 | 80 |

| Compound E | HeLa | 200 |

| Compound F | A375 | 1.1 |

| Compound G | MDA-MB-231 | 0.51 |

Antimicrobial Activity

In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity:

- Pyrazole derivatives have been reported to exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

- The presence of the sulfonamide group in similar compounds has been linked to enhanced antibacterial activity due to its ability to inhibit bacterial folate synthesis.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound H | Salmonella typhi | Moderate |

| Compound I | Bacillus subtilis | Strong |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with pyrazole and piperazine structures often interfere with metabolic pathways in cancer cells.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce G2/M phase arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanisms : The sulfonamide moiety may disrupt bacterial folate metabolism, while the pyrazole and piperazine rings can interact with bacterial membranes.

Case Studies

Several case studies have documented the efficacy of compounds structurally related to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine :

- A study evaluated a series of pyrazole derivatives for their anticancer activity and found that modifications at the piperazine position significantly improved potency against breast cancer cell lines .

- Another investigation focused on the antimicrobial properties of sulfonamide derivatives, reporting promising results against Gram-positive bacteria .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , and it features a complex structure that includes a pyrimidine core linked to a pyrazole moiety and a piperazine substituent. The presence of the trimethoxyphenylsulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Antitumor Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antitumor properties. Studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Anti-inflammatory Effects

Compounds within the pyrazolo[3,4-d]pyrimidine family have shown promising anti-inflammatory activities. For instance, some derivatives exhibit lower ulcerogenic effects compared to traditional anti-inflammatory drugs like Diclofenac, suggesting they may provide safer alternatives for treating inflammatory conditions .

Antimicrobial Properties

The pyrazole ring structure is associated with antimicrobial activity against various pathogens. Compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine have been tested for their effectiveness against bacteria and fungi, indicating a potential role in developing new antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Pyrazolo Derivatives

A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives revealed that certain modifications to the structure significantly enhanced their biological activities. The synthesized compounds were evaluated for their anti-inflammatory and analgesic properties in animal models, showing promising results compared to existing treatments .

Case Study 2: Inhibition of Protein Kinases

Another research effort highlighted the potential of pyrazolo compounds as inhibitors of specific protein kinases implicated in cancer progression. The study reported that certain derivatives exhibited nanomolar potency against kinases such as CLK1 and DYRK1A, suggesting their utility as targeted cancer therapies .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridazine vs. Pyrimidine

- Compound: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine (CAS: 1019104-88-1) replaces pyrimidine with pyridazine, introducing two adjacent nitrogen atoms. Such changes could affect solubility and binding interactions with biological targets .

Pyrazolopyrimidine Derivatives

- Compounds: Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compound 2) feature fused pyrazole-pyrimidine cores.

Substituent Effects

Sulfonylpiperazine vs. Hydrazine/Tetrazole

- Compound : The hydrazinyl group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine introduces reactivity risks (e.g., oxidation susceptibility), whereas the sulfonylpiperazine in the target compound offers stability and strong hydrogen-bonding capacity .

- Compounds : Derivatives like 4i and 4j incorporate tetrazole or coumarin groups. Tetrazole acts as a carboxylic acid bioisostere, influencing acidity, while coumarin increases molecular weight and may hinder bioavailability—a limitation avoided by the target’s trimethoxyphenyl group .

Methoxy vs. Methyl Substituents

Research Findings and Trends

- Isomerization: highlights isomerization in pyrazolotriazolopyrimidines, a risk mitigated in the target compound due to its non-fused pyrazole and rigid sulfonylpiperazine .

- Synthetic Flexibility : The sulfonylpiperazine moiety in the target and compounds allows modular synthesis, enabling rapid optimization of substituents for target specificity .

- Biological Potential: While direct activity data are lacking, the trimethoxyphenyl group is associated with tubulin inhibition in related compounds, suggesting a possible mechanism for the target .

Q & A

Basic Research Question: What are the recommended synthetic routes and optimization strategies for this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidine core followed by sequential functionalization. Key steps include:

- Suzuki coupling for pyrimidine-pyrazole linkage (if applicable).

- Sulfonylation of the piperazine moiety using 2,3,4-trimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Yield optimization : Adjust reaction temperature (40–60°C for sulfonylation) and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine) .

Basic Research Question: How should researchers characterize the compound’s structural integrity?

Answer:

Use a combination of analytical techniques:

- NMR (1H/13C): Confirm substituent positions (e.g., pyrazole CH3 groups at δ ~2.3 ppm; sulfonyl piperazine protons at δ ~3.5–4.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ expected for C23H28N6O5S: ~525.18 g/mol) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Basic Research Question: What initial biological screening assays are suitable for this compound?

Answer:

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases (e.g., PI3K, EGFR) or phosphatases using fluorescence-based assays (IC50 determination) .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Question: How can low yields in the sulfonylation step be addressed?

Methodological Approach:

- Solvent optimization : Replace dichloromethane with THF or DMF to enhance sulfonyl chloride solubility .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate reaction kinetics .

- Statistical design of experiments (DoE) : Use a fractional factorial design to evaluate temperature, solvent, and catalyst interactions .

Advanced Research Question: How to resolve contradictions in biological activity data across studies?

Methodology:

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Solubility assessment : Measure compound solubility in assay media (e.g., DMSO/PBS mixtures) via HPLC to rule out false negatives .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Advanced Research Question: What computational strategies support reaction mechanism elucidation?

Answer:

- Density functional theory (DFT) : Model transition states for sulfonylation to identify rate-limiting steps .

- Molecular dynamics (MD) simulations : Predict solvent effects on reaction pathways (e.g., solvation shell stability in polar aprotic solvents) .

- Retrosynthetic analysis : Tools like ICSynth (or similar AI platforms) propose alternative synthetic routes .

Advanced Research Question: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodology:

- Substituent variation : Synthesize analogs with modified pyrazole (e.g., 3-CF3 instead of 3,5-dimethyl) or sulfonyl groups (e.g., 4-methoxy vs. 2,3,4-trimethoxy) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric properties with bioactivity .

- Free-Wilson analysis : Quantify contributions of individual substituents to potency .

Advanced Research Question: How to evaluate the compound’s stability under varying storage conditions?

Methodology:

- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks .

- Analytical monitoring : Track degradation via HPLC-UV/PDA and identify byproducts with LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.